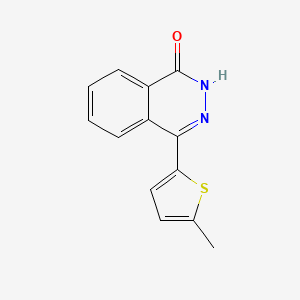

4-(5-methyl-2-thienyl)-1(2H)-phthalazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- “4-(5-methyl-2-thienyl)-1(2H)-phthalazinone” is a heterocyclic compound with a fused phthalazinone core and a 5-methyl-2-thienyl substituent.

- It belongs to the class of organic compounds known as phthalazinones.

- The molecular formula is C₁₃H₈N₂OS.

Synthesis Analysis

- The synthesis of this compound can involve various methods, including cyclization reactions or condensations.

- Further details on specific synthetic routes would require a review of relevant literature.

Molecular Structure Analysis

- The molecular structure consists of a phthalazinone ring system with a 5-methyl-2-thienyl substituent.

- The exact arrangement of atoms and bond angles can be determined through spectroscopic techniques (such as NMR, IR, and mass spectrometry) and X-ray crystallography.

Chemical Reactions Analysis

- The compound may participate in various reactions, such as nucleophilic substitutions, electrophilic additions, or oxidative processes.

- Specific reactions would depend on the functional groups present and reaction conditions.

Physical And Chemical Properties Analysis

- Melting point: Approximately 161.5-166.5°C (literature value).

- Solubility, stability, and other physical properties would require experimental characterization.

Aplicaciones Científicas De Investigación

Subheading Antimicrobial Properties of Phthalazinone Derivatives

Derivatives of phthalazinone, such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives, have demonstrated notable antimicrobial properties. Specifically, these compounds have been active against various bacteria and fungi, with higher activity observed in derivatives containing a 1,3,4-thiadiazole ring against fungi and Bacillus subtilis (Önkol et al., 2008).

Antifungal Applications

Subheading Phthalazinone Derivatives as Antifungal Agents

Polysubstituted phthalazinone derivatives have showcased significant antifungal activity against a range of pathogenic yeasts and fungi, including dermatophytes and Cryptococcus neoformans. These findings are crucial for developing novel antifungal analogues (Derita et al., 2013).

Anticancer Applications

Subheading Phthalazinone Derivatives in Cancer Treatment

S-Glycosyl and S-alkyl derivatives of phthalazinone have shown promising results in vitro as anticancer agents. Specific compounds have been identified as active cytotoxic agents against different cancer cell lines, indicating the potential of phthalazinone derivatives in cancer therapy (Saad & Moustafa, 2011).

Polymer Applications

Subheading Phthalazinone in Polymer Synthesis

Phthalazinone moieties have been incorporated into various polymeric structures, enhancing their properties. For instance, polymers containing phthalazinone units have demonstrated excellent thermal stability, improved solubility, and potential for use in advanced materials, including rigid-rod networks and aromatic poly(aryl amide)s (Yu et al., 2012), (Sun et al., 2007).

Fluorescent Imaging Applications

Subheading Phthalazinone Derivatives in Fluorescent Imaging

Phthalazinone derivatives have been designed as optical probes for one- and two-photon fluorescence microscopy imaging. Their utility in cell imaging and microscopic imaging of mouse brain slices indicates their significant potential in biomedical imaging applications (Yang et al., 2016).

Safety And Hazards

- Safety data should be obtained from reliable sources (such as MSDS or chemical databases).

- Precautions should be taken when handling and storing the compound.

Direcciones Futuras

- Investigate potential applications, such as its use in organic electronics, materials science, or medicinal chemistry.

- Explore modifications to improve solubility, stability, or other properties.

Please note that the detailed analysis would require reviewing relevant scientific literature, which is beyond the scope of this response. For accurate and comprehensive information, consult peer-reviewed research articles and chemical databases.

Propiedades

IUPAC Name |

4-(5-methylthiophen-2-yl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-8-6-7-11(17-8)12-9-4-2-3-5-10(9)13(16)15-14-12/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWUFHDMUPKKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-methyl-2-thienyl)-1(2H)-phthalazinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2479314.png)

![Methyl 3-(4-ethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2479316.png)

![2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine](/img/structure/B2479317.png)

![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)

![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)

![2-(2-chloro-6-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2479325.png)

![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)